molecular formula C11H13NO4 B7769448 1-(2,4-Dimethoxyphenyl)-2-nitropropene

1-(2,4-Dimethoxyphenyl)-2-nitropropene

Cat. No.: B7769448
M. Wt: 223.22 g/mol
InChI Key: PCSLZZWXNFQQHN-SOFGYWHQSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-nitropropene is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Bioreductively Targeted Nitrothienyl Prodrugs of Combretastatin A-4 : This study explored nitrothienylprop-2-yl ether formation on combretastatin A-4, which resulted in compound 13 being identified as a promising new lead in bioreductively targeted cytotoxic anticancer therapies (Thomson et al., 2006).

  • Cycloaddition of 1-Nitropropene to Methylazide : A PM3 study on the [2 + 3] cycloaddition of 1-nitropropene to methylazide was conducted, providing insights into the mechanism and preferred pathways of this reaction (Baranski, 1998).

  • Analytical Profile of 4-Methylthioamphetamine (4-MTA) : This paper presents the analytical properties of 4-MTA, a new street drug, and identifies the intermediate 1-(4-methylthiophenyl)-2-nitropropene, highlighting its significance in forensic science (Poortman & Lock, 1999).

  • Reactivity of the Dinitrosyliron Moiety : This study examines the reactivity of the nitrosyl dimer [Fe(NO)2Cl]2, providing valuable information for understanding molecular interactions and reactions involving similar compounds (Guillaume et al., 1991).

  • Synthesis and Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives : This research focuses on the synthesis of compounds like (1E,4E)-1-(2-methoxy-4-nitrophenyl)-5-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one, providing insights into their structural and physical properties (Khalid et al., 2020).

  • In Vitro Activity Against Trypanosoma cruzi : This study tested the in vitro activity of four 2-nitropropene derivatives against the parasite Trypanosoma cruzi, finding differential sensitivities and highlighting potential therapeutic applications (Herrera et al., 2009).

  • Synthesis and Antioxidant Activities of Phenol Derivatives : The synthesis of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione and their antioxidant activities were studied, providing insights into potential pharmaceutical applications (Artunç et al., 2020).

  • Thermal Decomposition of Isomeric Nitropropenes : This research investigated the thermal decomposition of isomeric nitropropenes, offering valuable information for understanding the stability and decomposition pathways of such compounds (Chin et al., 1990).

Properties

IUPAC Name

2,4-dimethoxy-1-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLZZWXNFQQHN-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)OC)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-2-nitropropene
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)-2-nitropropene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.